N-(2-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines fluorophenyl and methoxyphenyl groups with a pyrazolopyridine core
Preparation Methods
The synthesis of N4-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent attachment of the fluorophenyl and methoxyphenyl groups. The synthetic routes typically involve:
Formation of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyridine ring system.
Attachment of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through various substitution reactions, often using reagents such as halides and organometallic compounds.
Final Coupling and Purification: The final step involves coupling the intermediate products and purifying the compound through techniques such as chromatography.
Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce costs.
Chemical Reactions Analysis
N~4~-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halides and nucleophiles.
Coupling Reactions: These reactions involve the formation of new bonds between the compound and other molecules, often using catalysts such as palladium or copper.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~4~-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N4-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
N~4~-(2-FLUOROPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[2-(2-Fluorophenyl)ethyl]-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide: This compound shares similar structural features but differs in its core structure and functional groups.
3-(4-Fluorophenyl)-N-(3-methoxyphenyl)-2-propenamide: Another compound with fluorophenyl and methoxyphenyl groups, but with a different core structure.
Properties
Molecular Formula |
C22H19FN4O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19FN4O2/c1-13-20-16(22(28)25-18-10-5-4-9-17(18)23)12-19(24-21(20)27(2)26-13)14-7-6-8-15(11-14)29-3/h4-12H,1-3H3,(H,25,28) |
InChI Key |
LDIQYWBRDAGXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F)C |
Origin of Product |
United States |
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